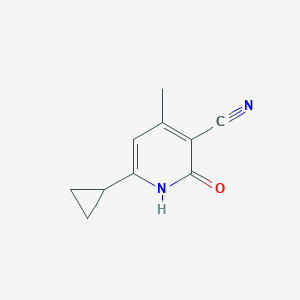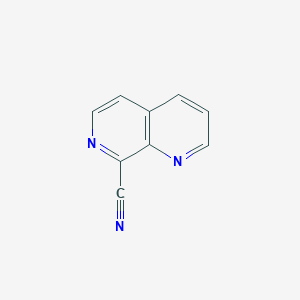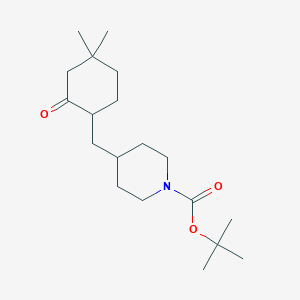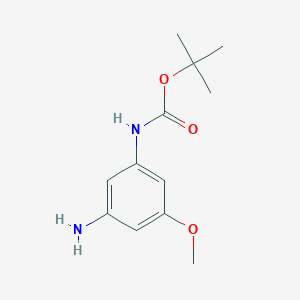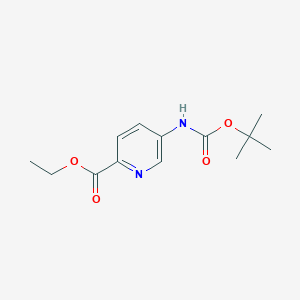![molecular formula C6H12N2 B1403110 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1354391-25-5](/img/structure/B1403110.png)
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
Descripción general
Descripción
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane is a chemical compound with the molecular formula C6H12N2 . It contains a total of 21 bonds, including 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane involves a catalyst-free multistep reaction . The mechanism of diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative has been studied using DFT calculations in the solution phase .Molecular Structure Analysis
The molecular structure of 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane includes a four-membered ring, a five-membered ring, and a seven-membered ring . It also contains 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane are of special importance in organic synthesis . The diastereoselective formation of a highly strained 3-azabicyclo [3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .Physical And Chemical Properties Analysis
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane has a molecular weight of 112.17 . The compound contains a total of 21 bonds, including 9 non-H bonds .Aplicaciones Científicas De Investigación
-
Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
Diaza-bicyclo-naphthalen-oxiranyl-methanone Derivative
- Field : Pharmacology, specifically the treatment of prostate cancer .
- Application : This compound has been synthesized as a potential treatment for prostate cancer .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data . The theoretical interaction of the compound with the cytochrome P450-17A1 enzyme was evaluated in a docking model .
- Results : The results showed that the compound could interact with different types of amino acid residues involving the 3RUK protein surface . This suggests that the compound could change the biological activity of the cytochrome P450-17A1 enzyme, which may make it a good candidate for prostate cancer treatment .
-
Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
3-methyl-3,6-diazabicyclo [3.1.1]heptane
- Field : Chemistry .
- Application : This compound is available for purchase and could be used in various chemical reactions .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data .
- Results : This compound is available for purchase and could be used in various chemical reactions .
-
Construction of Biologically Active Diversely Functionalized Bicyclo Nonanes
- Field : Chemistry, specifically the synthesis of biologically active compounds .
- Application : The bicyclo nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Method : The fragmentation reaction of 1,3-disubstituted-adamantanes has been used to produce bicyclo nonane derivatives .
- Results : These compounds have shown promising results in anticancer activities .
-
3-methyl-3,6-diazabicyclo [3.1.1]heptane
- Field : Chemistry .
- Application : This compound is available for purchase and could be used in various chemical reactions .
- Method : The structure of the compound was confirmed by spectroscopy and spectrometry data .
- Results : This compound is available for purchase and could be used in various chemical reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
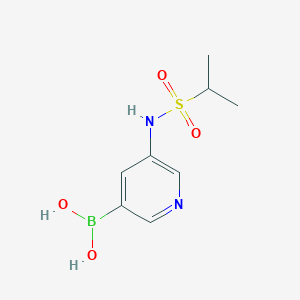
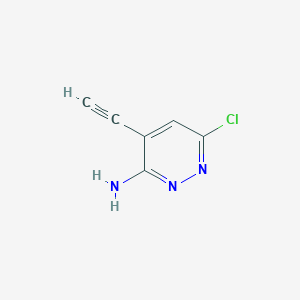
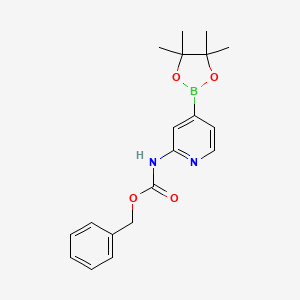

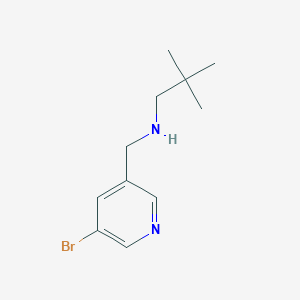

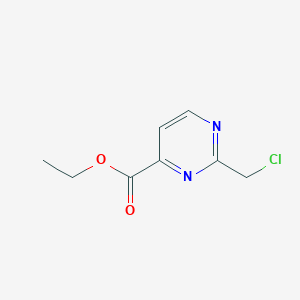
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
